molecular formula C6Cl4O2 B031026 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione CAS No. 2435-53-2

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione

Cat. No.: B031026
CAS No.: 2435-53-2
M. Wt: 245.9 g/mol
InChI Key: VRGCYEIGVVTZCC-UHFFFAOYSA-N
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Safety and Hazards

TCBQ causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloro-O-benzoquinone can be synthesized through the chlorination of hydroquinone or benzoquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure complete chlorination of the benzoquinone ring .

Industrial Production Methods: In industrial settings, tetrachloro-O-benzoquinone is produced by the chlorination of hydroquinone in the presence of a solvent such as acetic acid. The reaction is conducted at elevated temperatures to facilitate the chlorination process. The resulting product is then purified through crystallization or distillation to obtain high-purity tetrachloro-O-benzoquinone .

Comparison with Similar Compounds

Uniqueness: Tetrachloro-O-benzoquinone is unique due to its strong electron-accepting properties and its ability to form stable radicals. This makes it a valuable compound in various chemical and industrial applications. Its potential genotoxic and carcinogenic effects also make it a compound of interest in toxicological studies .

Properties

IUPAC Name

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGCYEIGVVTZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883844
Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
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Molecular Weight

245.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2435-53-2
Record name o-Chloranil
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Record name 2-Chloranil
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Record name o-Chloranil
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Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
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Record name 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro-
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Record name Tetrachloro-o-benzoquinone
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Record name O-CHLORANIL
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Synthesis routes and methods

Procedure details

The continuous oxidation involves a system of two container vessels for the reactants, a flow reactor, a quench reactor, and a scrubber. The FIGURE shows a laboratory arrangement as used for the Example below. Flask 1 is the storage for the tetrachlorocatechol slurry; flask 2 is the storage for concentrated nitric acid. Both flasks are cooled to between 0° C. and 5° C., e.g., by an icebath. Each flask is connected individually to the flow reactor 3 with pumps moving the reactants along at the desired rates. In reactor 3 (at between -2° and 6° C., with +2° to 5° C. preferred) the actual oxidation takes place giving o-chloranil.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
Reactant of Route 2
3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione
Customer
Q & A

Q1: What is the molecular formula and weight of tetrachloro-o-benzoquinone?

A1: Tetrachloro-o-benzoquinone has the molecular formula C6Cl4O2 and a molecular weight of 245.88 g/mol.

Q2: What spectroscopic techniques are useful for characterizing tetrachloro-o-benzoquinone?

A2: Several spectroscopic techniques can be employed for characterizing tetrachloro-o-benzoquinone, including:

  • Nuclear Quadrupole Resonance (NQR) Spectroscopy: This technique has been used to study the different phases of tetrachloro-o-benzoquinone crystals under high pressure. []
  • X-ray Photoelectron Spectroscopy (XPS): XPS is valuable for studying charge-transfer interactions between tetrachloro-o-benzoquinone and other molecules, revealing information about electronic structure and bonding. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are helpful for structure elucidation, particularly in studying the reactions of tetrachloro-o-benzoquinone with phosphorus-containing compounds. [, , , , , , ]

Q3: How does tetrachloro-o-benzoquinone interact with biological systems?

A3: Tetrachloro-o-benzoquinone has been identified as a toxic component in bleached kraft chlorination effluent, negatively impacting young Atlantic salmon. [] It is also a potential metabolite of pentachlorophenol, a known carcinogen. [, ] Studies suggest tetrachloro-o-benzoquinone exerts its toxicity through interactions with sulfhydryl groups in enzymes. []

Q4: Can you elaborate on the role of tetrachloro-o-benzoquinone as a metabolite of pentachlorophenol and its implications?

A4: Research indicates that the degradation of pentachlorophenol, a widely used wood preservative, can produce tetrachloro-o-benzoquinone as a byproduct. [] This finding is significant because tetrachloro-o-benzoquinone is suspected to contribute to the overall toxicity and carcinogenicity associated with pentachlorophenol exposure. Understanding the formation and reactivity of tetrachloro-o-benzoquinone in such environmental contexts is crucial for assessing the potential risks posed by pentachlorophenol contamination.

Q5: What is the significance of tetrachloro-o-benzoquinone’s interaction with sulfhydryl groups?

A5: Tetrachloro-o-benzoquinone can inhibit enzymes by interacting with their sulfhydryl groups, particularly those located at active sites. [] This inhibition can disrupt essential biological processes, contributing to the compound's toxicity. Understanding these interactions is crucial for elucidating the mechanisms underlying the toxic effects of tetrachloro-o-benzoquinone on various organisms.

Q6: What are the common reaction pathways of tetrachloro-o-benzoquinone?

A6: Tetrachloro-o-benzoquinone participates in various reactions, including:

  • Cycloaddition reactions: It can act as a dienophile in Diels-Alder reactions, adding to conjugated dienes to form cyclic adducts. [, , , ]
  • Nucleophilic substitution reactions: Tetrachloro-o-benzoquinone can undergo nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. [, , ]
  • Oxidative addition reactions: It can react with phosphorus(III) compounds, leading to oxidative addition and the formation of phosphorus(V) species. [, , , , , ]
  • Charge-transfer complex formation: Tetrachloro-o-benzoquinone can form charge-transfer complexes with electron-rich molecules. [, , , ]

Q7: How does tetrachloro-o-benzoquinone react with 6,6-dimethylfulvene?

A7: The reaction between tetrachloro-o-benzoquinone and 6,6-dimethylfulvene proceeds through a cycloaddition mechanism, but interestingly, it exhibits periselectivity, meaning it can lead to different product ratios depending on the reaction conditions. [] This periselectivity arises from the formation of "ambimodal transition states," which can lead to either [6+4]/[4+2] or [4+2]/[2+4] adducts. Further interconversion between these adducts is possible through 3,3-sigmatropic shift reactions.

Q8: Can you elaborate on the oxidative addition reactions of tetrachloro-o-benzoquinone with phosphorus(III) compounds?

A8: Tetrachloro-o-benzoquinone readily participates in oxidative addition reactions with phosphorus(III) compounds, acting as an oxidizing agent. [, , , , , ] During these reactions, tetrachloro-o-benzoquinone is reduced to its corresponding catechol form, while the phosphorus(III) center is oxidized to phosphorus(V). These reactions often result in the formation of spirocyclic or bicyclic phosphorus compounds, which are of interest due to their unique structures and potential applications in catalysis and materials science.

Q9: Has tetrachloro-o-benzoquinone shown any catalytic properties?

A9: While tetrachloro-o-benzoquinone itself is not commonly used as a catalyst, its complexes with manganese have been investigated for their catalytic activity in the reduction of dioxygen to hydrogen peroxide. [, ] This catalytic activity is attributed to the ability of the manganese center to cycle between different oxidation states, facilitated by the redox-active nature of the tetrachloro-o-benzoquinone-derived catecholate ligand.

Q10: What is known about the stability of tetrachloro-o-benzoquinone?

A11: Tetrachloro-o-benzoquinone is known to be unstable in aqueous solutions, undergoing a Cannizzaro-type disproportionation reaction in the presence of alkali to form tetrachloromuconic acid and tetrachlorocatechol. [] This instability should be considered when handling and storing the compound, especially in the context of biological and environmental studies.

Q11: Has computational chemistry been applied to study tetrachloro-o-benzoquinone?

A11: Yes, computational studies using Density Functional Theory (DFT) have been conducted to investigate various aspects of tetrachloro-o-benzoquinone, including:

  • Reaction mechanisms: DFT calculations have elucidated the reaction mechanisms between tetrachloro-o-benzoquinone and various reactants, such as N-methyl benzohydroxamic acid and hydrogen peroxide. [, ] These studies provide insights into the pathways, intermediates, and transition states involved in these reactions.
  • Electronic properties: DFT calculations have been used to study the one-electron reduction behavior of tetrachloro-o-benzoquinone and the effect of solvation on its electron affinity. [] This information is crucial for understanding its redox properties and its role in electron-transfer processes.
  • Charge-transfer interactions: DFT has also been utilized to study charge-transfer interactions between tetrachloro-o-benzoquinone and graphene, revealing the formation of low-energy charge-transfer bands in the near-infrared region. []

Q12: What is the environmental impact of tetrachloro-o-benzoquinone?

A14: Tetrachloro-o-benzoquinone, as a component of bleached kraft chlorination effluent, poses a threat to aquatic life, particularly salmon. [] Additionally, its presence as a degradation product of pentachlorophenol raises concerns about its persistence and potential for bioaccumulation in the environment. [] More research is needed to fully assess its long-term ecological effects and develop effective mitigation strategies.

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